tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate is a compound that features a tert-butyl group, a cyclopentylsulfamoyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Cyclopentylsulfamoyl Group: This step involves the reaction of the pyrrolidine derivative with a cyclopentylsulfonyl chloride in the presence of a base, such as triethylamine, to form the cyclopentylsulfamoyl group.
Addition of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base, such as sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, manganese catalysts, nonafluoro-tert-butyl alcohol as a solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Primary alcohols as major products.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Interacting with cellular receptors to alter signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate: Unique due to its specific combination of functional groups.
tert-Butyl (3S)-3-(cyclohexylsulfamoyl)pyrrolidine-1-carboxylate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
tert-Butyl (3S)-3-(phenylsulfamoyl)pyrrolidine-1-carboxylate: Contains a phenyl group instead of a cyclopentyl group.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the cyclopentylsulfamoyl group, in particular, contributes to its steric and electronic characteristics, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H26N2O4S |
---|---|
Molecular Weight |
318.43 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)16-9-8-12(10-16)21(18,19)15-11-6-4-5-7-11/h11-12,15H,4-10H2,1-3H3/t12-/m0/s1 |
InChI Key |
UPKANEOAHIVPBP-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)(=O)NC2CCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.